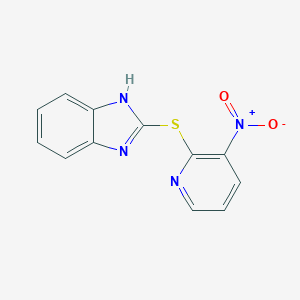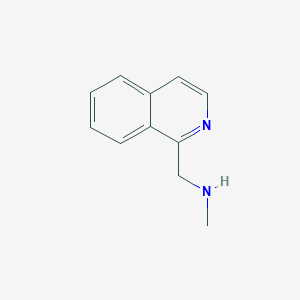![molecular formula C9H9ClN4S B183480 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 41266-78-8](/img/structure/B183480.png)
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: is a chemical compound with the molecular formula C9H9ClN4S and a molecular weight of 240.72 g/mol It is characterized by the presence of a triazole ring substituted with a 4-chlorobenzylsulfanyl group and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dechlorinated products.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: The compound has potential applications in the development of biologically active molecules. Its triazole ring is a common motif in many pharmaceuticals, and the presence of the chlorobenzylsulfanyl group can enhance its biological activity.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structure suggests it may have antimicrobial, antifungal, or anticancer properties, although specific studies are needed to confirm these activities.
Industry: In the material science field, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is not fully understood. it is believed to interact with various molecular targets through its triazole ring and chlorobenzylsulfanyl group. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound is structurally similar but includes an adamantyl group, which can enhance its lipophilicity and biological activity.
3-[(4-Chlorobenzyl)sulfanyl]-4H-1,2,4-triazole: Lacks the amine group at the 5-position, which may affect its reactivity and biological properties.
Uniqueness: The presence of both the chlorobenzylsulfanyl group and the amine group at the 5-position of the triazole ring makes 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBMSTGDFPBEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353305 |
Source


|
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41266-78-8 |
Source


|
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
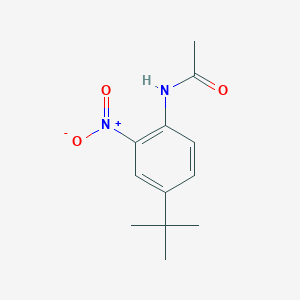

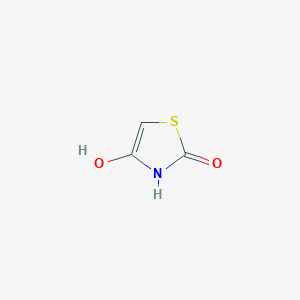

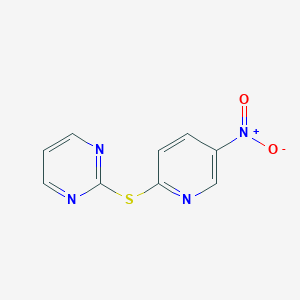
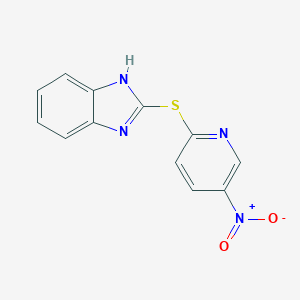

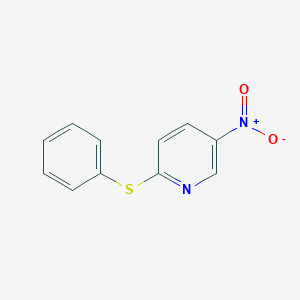
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
